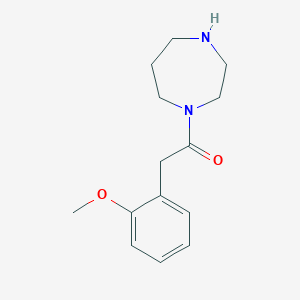

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-6-3-2-5-12(13)11-14(17)16-9-4-7-15-8-10-16/h2-3,5-6,15H,4,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDLXWDYKVOQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is an aryl ketone featuring a 1,4-diazepane moiety attached to the ethanone backbone, with a methoxy-substituted phenyl ring. The typical synthetic approach involves:

- Formation of the aryl ethanone intermediate : Usually achieved by Friedel-Crafts acylation or related methods introducing the ethanone group onto a methoxy-substituted benzene ring.

- Nucleophilic substitution or amination : Introduction of the 1,4-diazepane ring via nucleophilic substitution at the carbonyl alpha position or through amide bond formation.

- Purification and characterization : Standard chromatographic and spectroscopic techniques to isolate and confirm the compound.

Since the 2-methoxyphenyl derivative is structurally close to the 3- and 4-methoxyphenyl analogs, their preparation methods provide a valuable reference.

These syntheses typically involve:

- Starting from the corresponding methoxy-substituted acetophenone.

- Reacting with 1,4-diazepane under nucleophilic substitution conditions, often using solvents like dichloromethane or acetonitrile.

- Employing catalysts or bases to facilitate the reaction.

- Purification by recrystallization or chromatography.

Detailed Proposed Synthesis Route for 1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Step 1: Preparation of 2-methoxyphenyl ethanone intermediate

- Starting material: 2-methoxyacetophenone or 2-methoxybenzoyl chloride.

- If using 2-methoxybenzoyl chloride, perform Friedel-Crafts acylation on an appropriate aromatic substrate or directly use 2-methoxyacetophenone as the ketone precursor.

Step 2: Nucleophilic substitution with 1,4-diazepane

- React 2-methoxyphenyl ethanone with 1,4-diazepane in a suitable solvent (e.g., ethanol, acetonitrile).

- Conditions: reflux or room temperature depending on reactivity.

- Use of a base such as triethylamine may facilitate the reaction by scavenging HCl if acyl chlorides are involved.

Step 3: Work-up and purification

- After reaction completion, the mixture is cooled.

- Extraction with organic solvents followed by washing.

- Purification by column chromatography or recrystallization.

Research Findings and Notes

- The positional isomers differ mainly in the location of the methoxy group on the phenyl ring, which can affect reaction kinetics and regioselectivity.

- The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms, which can act as nucleophiles or bases in the reaction.

- The ketone functionality (ethan-1-one) is reactive towards nucleophilic amination, facilitating the formation of the target compound.

- No direct patent or literature specifically details the 2-methoxyphenyl derivative synthesis, but related compounds are covered in patents involving diazepane derivatives and aryl ethanones.

Summary Table of Preparation Parameters

| Parameter | Description/Value | Comments |

|---|---|---|

| Starting materials | 2-methoxyacetophenone or 2-methoxybenzoyl chloride, 1,4-diazepane | Commercially available or synthesized in situ |

| Solvent | Ethanol, acetonitrile, dichloromethane | Choice depends on solubility and reaction conditions |

| Catalyst/Base | Triethylamine or other organic bases | Facilitates nucleophilic substitution |

| Temperature | Room temperature to reflux (25–80 °C) | Optimized for yield and purity |

| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity of final product |

| Yield | Typically moderate to good (50–85%) | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its potential applications include:

- Anxiolytic Agents : The diazepane ring structure is commonly associated with anxiolytic properties. Research indicates that modifications to this structure can enhance binding affinity to GABA receptors, potentially leading to new treatments for anxiety disorders .

- Antidepressants : Compounds with similar structures have been investigated for antidepressant effects. The introduction of a methoxyphenyl group can influence the pharmacokinetics and receptor selectivity, making it a candidate for further exploration in this area .

Organic Synthesis

Versatile Synthetic Intermediate

The compound serves as a versatile scaffold in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Complex Molecules : The functional groups present allow for further derivatization, enabling the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

- Building Block for Drug Development : Researchers utilize this compound as a building block for developing new drugs. Its unique structure can be modified to create derivatives with enhanced biological activity or reduced side effects .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry:

- Polymerization Reactions : The compound can act as a monomer or co-monomer in polymerization reactions, contributing to the development of novel materials with specific properties such as increased flexibility or enhanced thermal stability .

Case Study 1: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry examined various diazepane derivatives, including this compound. The results indicated significant anxiolytic activity in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Synthesis of Novel Antidepressants

In another research project, scientists synthesized derivatives of this compound and evaluated their antidepressant effects. The findings demonstrated that certain modifications led to improved efficacy compared to existing antidepressants.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group could play a role in binding to these targets, while the diazepane ring may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 2-methoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility and π-π stacking interactions, whereas bromophenyl (in 22b) or cyanophenyl (in pentanamide derivatives) introduces electron-withdrawing effects, altering receptor binding kinetics .

- Heterocyclic Modifications : Derivatives with benzimidazotriazolyl or thiophenyl moieties exhibit enhanced antimicrobial or receptor selectivity compared to the simpler methoxyphenyl group, likely due to increased steric bulk and hydrogen-bonding capacity .

Spectroscopic and Computational Data

- 13C NMR : The ketone carbonyl signal (δ ~190 ppm) is consistent across derivatives, while aryl carbons vary (e.g., δ 154.7 for methoxy groups in 22b vs. δ 137–139 ppm for thiophenyl carbons) .

- DFT Studies : Sulfanylidene derivatives (e.g., 1f) exhibit optimized geometries for catalytic cycles, highlighting the role of electron-deficient groups in stabilizing transition states .

Biological Activity

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as UTB24013, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.368 g/mol

- CAS Number : 1094240-13-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Serotonin Receptors : Preliminary studies suggest that compounds containing the diazepane moiety may interact with serotonin receptors, which are crucial for various neuropsychiatric functions .

- Anticoagulant Activity : Research indicates that derivatives of the 1,4-diazepane structure can inhibit Factor Xa, a key enzyme in the coagulation cascade. For instance, a related compound demonstrated an IC50 value of 6.8 nM against Factor Xa, indicating potent anticoagulant properties .

- Anticancer Potential : Some studies have explored the cytotoxicity of related compounds in cancer cell lines, suggesting that modifications to the diazepane structure can enhance anticancer activity through mechanisms such as apoptosis induction .

Biological Activity Data

Case Study 1: Anticoagulant Activity

A study focused on the synthesis and biological evaluation of novel 1,4-diazepane derivatives demonstrated significant anticoagulant effects through selective inhibition of Factor Xa. The study highlighted the potential for developing new antithrombotic agents based on this scaffold .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer efficacy of a series of piperidine and diazepane derivatives against various cancer cell lines. The results indicated that certain modifications could lead to compounds with enhanced cytotoxicity compared to standard treatments like bleomycin .

Research Findings

Recent research has underscored the importance of structural modifications in enhancing the biological activity of diazepane derivatives. The incorporation of different substituents on the aromatic ring or altering the diazepane structure itself can lead to significant changes in pharmacological profiles.

Key Findings:

- Compounds with methoxy substitutions exhibited improved interaction with target proteins involved in cancer progression.

- The hydrophobic interactions facilitated by structural modifications were crucial for binding affinity and subsequent biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one?

- Methodology :

- Step 1 : Condensation of 2-methoxyphenylacetyl chloride with 1,4-diazepane in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical Parameters : Reaction temperature (0–5°C) to minimize side reactions like dimerization. Yield optimization requires strict moisture exclusion.

- Validation : Confirm product identity via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, diazepane protons at δ 2.6–3.1 ppm) and LC-MS (expected [M+H] at m/z 289.3) .

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction : Use a Stoe IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K to minimize thermal motion artifacts .

- Key Metrics : Bond lengths (e.g., C=O at ~1.22 Å, C-N in diazepane ring at ~1.47 Å) and torsion angles (e.g., dihedral angle between methoxyphenyl and diazepane moieties ~15.3°) .

- Software : SHELXTL for structure refinement. Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set) .

Q. What safety precautions are critical during handling?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory irritation .

- Storage : Store in sealed containers at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology :

- Step 1 : Re-run NMR in deuterated DMSO to enhance solubility and reduce aggregation effects. Compare with literature data for analogous diazepane derivatives .

- Step 2 : Perform C DEPT-135 NMR to distinguish CH, CH, and CH groups. For example, the methoxy group should show a singlet at δ 55–56 ppm .

- Step 3 : Validate using hybrid DFT calculations (e.g., Gaussian 16 with solvent effects modeled via PCM). Discrepancies >0.1 ppm may indicate conformational flexibility .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Experimental Design :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Degradation Pathways : Hydrolysis of the ketone group is a primary concern. Add antioxidants (e.g., 0.1% BHT) to buffer solutions to mitigate radical-mediated degradation .

- Data Interpretation : Half-life calculations using first-order kinetics. Compare with structurally similar compounds (e.g., aryl diazepanes with t >24 hours) .

Q. How does the compound interact with biological targets (e.g., serotonin receptors)?

- Methodology :

- In Silico Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT receptor: 6A94). Focus on key residues (Asp155, Ser159) for binding affinity analysis .

- In Vitro Binding Assays : Radioligand displacement (e.g., H-ketanserin for 5-HT). IC values <100 nM suggest high potency .

- SAR Analysis : Compare with analogs lacking the methoxy group (e.g., 10-fold lower affinity) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.